Product packaging for 6-Fluoro-3-isopropyl-1H-indole(Cat. No.:CAS No. 1707580-60-6)

6-Fluoro-3-isopropyl-1H-indole

Cat. No.: B2778634
CAS No.: 1707580-60-6
M. Wt: 177.222
InChI Key: JLLNRNHSSLIHQY-UHFFFAOYSA-N
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Description

6-Fluoro-3-isopropyl-1H-indole (CAS 1707580-60-6) is a fluorinated indole derivative of significant interest in medicinal chemistry and antiviral drug discovery. With a molecular formula of C11H12FN and a molecular weight of 177.22 g/mol, this compound serves as a key synthetic intermediate and pharmacophore for developing novel therapeutic agents . The indole scaffold is recognized as a privileged structure in drug design due to its presence in numerous bioactive molecules and natural products . This compound is particularly valuable in antiviral research, where indole derivatives have demonstrated potent activity against a range of viruses, including Hepatitis C Virus (HCV) . The structural motif of the indole nucleus allows for diverse substitutions, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . The incorporation of a fluorine atom, as in this compound, is a common strategy in modern drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity . The primary research applications of this building block include: serving as a core template for the synthesis of novel antiviral compounds ; investigation of HCV NS5A and other viral enzyme inhibitors ; and exploration of structure-activity relationships in indole-based medicinal chemistry . The isopropyl substituent at the 3-position provides a steric and electronic influence that can significantly impact biological activity and molecular interactions . As with all indole-based research compounds, this product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FN B2778634 6-Fluoro-3-isopropyl-1H-indole CAS No. 1707580-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLNRNHSSLIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Fluoro 3 Isopropyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches for Fluorinated and Isopropylated Systems

Classical indole syntheses, developed over the last century, remain valuable tools for the construction of the indole nucleus. Their application to fluorinated and isopropylated systems often requires specifically substituted starting materials.

Fischer Indole Synthesis Variations for 6-Fluoro-3-isopropyl-1H-indole Precursors

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of this compound, this would involve the reaction of (4-fluorophenyl)hydrazine with isopropyl methyl ketone.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgmdpi.com

The key precursors for the synthesis of this compound via the Fischer method are (4-fluorophenyl)hydrazine and isopropyl methyl ketone. The reaction conditions would need to be optimized to favor the desired cyclization and minimize potential side reactions.

Table 1: Key Reactants in Fischer Indole Synthesis for this compound

ReactantStructureRole
(4-fluorophenyl)hydrazineF-C₆H₄-NHNH₂Provides the benzene (B151609) ring and N1 of the indole
Isopropyl methyl ketone(CH₃)₂CHCOCH₃Provides C2, C3, and the isopropyl group of the indole

While specific literature on the direct synthesis of this compound using this method is not abundant, the synthesis of various substituted indoles using isopropyl methyl ketone has been reported, demonstrating the feasibility of incorporating the isopropyl moiety at the 3-position. mdpi.com The challenge lies in the regioselectivity of the cyclization with unsymmetrical ketones, but in the case of isopropyl methyl ketone, the cyclization leading to a 3-isopropylindole is generally favored.

Leimgruber-Batcho Indole Synthesis and its Applicability to 6-Fluoroindole Derivatives

The Leimgruber-Batcho indole synthesis offers a versatile alternative to the Fischer synthesis, particularly for indoles with substitution patterns that are not easily accessible through other methods. This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org

This methodology has been successfully applied to the synthesis of fluorinated indoles. For instance, a modified Leimgruber-Batcho reaction has been used to prepare 6-chloro-5-fluoroindole on a large scale. researchgate.nettandfonline.com This demonstrates the compatibility of the reaction sequence with halogenated precursors.

For the synthesis of a 6-fluoroindole derivative, the process would start with a suitably substituted 4-fluoro-2-nitrotoluene. The first step involves the reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal, to form the enamine intermediate. The subsequent reductive cyclization of the nitro group, often achieved with reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid, leads to the formation of the indole ring. wikipedia.org

Table 2: Leimgruber-Batcho Synthesis of a Halogenated Fluoroindole

Starting MaterialReagentsIntermediateFinal ProductYieldReference
3-chloro-4-fluoro-6-methylnitrobenzene1. N,N-dimethylformamide di-tert-butyl acetal 2. Raney nickel, hydrazineEnamine6-chloro-5-fluoroindole>98% purity, 60% overall yield tandfonline.com

This established procedure for a related halo-fluoroindole strongly suggests its applicability for the synthesis of 6-fluoroindole derivatives, provided the corresponding 4-fluoro-2-nitrotoluene precursor is available.

Reissert Indole Synthesis and Related Strategies

The Reissert indole synthesis provides another pathway to substituted indoles, starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to the corresponding indole.

The applicability of the Reissert synthesis to a wide range of substituted indoles makes it a potentially viable, though perhaps less direct, route to fluorinated and isopropylated indoles. chemijournal.comrsc.org The synthesis of this compound would require a multi-step sequence starting from a fluorinated o-nitrotoluene. After the formation of the 6-fluoroindole-2-carboxylic acid, the introduction of the isopropyl group at the 3-position would be a subsequent step, for example, through a Friedel-Crafts type reaction or other C3-functionalization methods.

General Steps of the Reissert Indole Synthesis:

Condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate.

Reductive cyclization of the pyruvate derivative using reducing agents like zinc in acetic acid to form the indole-2-carboxylic acid.

Decarboxylation of the indole-2-carboxylic acid, typically by heating, to afford the 2,3-unsubstituted indole.

While direct examples for the target molecule are scarce, the Reissert synthesis is a powerful tool for creating the core indole structure which can then be further functionalized.

Modern Catalytic Approaches for Selective Indole Functionalization

Modern synthetic methods often rely on transition-metal catalysis to achieve high selectivity and efficiency in the functionalization of heterocyclic compounds, including indoles.

Palladium-Catalyzed C-H Functionalization for Fluoroindole Synthesis

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the indole nucleus, often with high regioselectivity. rsc.orgmdpi.com This approach can be used to construct complex indole derivatives from simpler precursors.

A notable application is the palladium-catalyzed dual C-H functionalization of indoles to synthesize fluorinated isocryptolepine analogues. nih.gov This demonstrates that the indole ring, even when containing a fluorine substituent, can undergo further functionalization at the C2 and C3 positions. Such a strategy could potentially be adapted to introduce an isopropyl group onto a pre-existing 6-fluoroindole core.

Table 3: Example of Palladium-Catalyzed Indole Functionalization

Indole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Fluorinated IndolesFluorinated Imidoyl ChloridesPd(OAc)₂Fluorinated Isocryptolepine Analogues nih.gov

The versatility of palladium catalysis allows for a wide range of coupling partners, making it a highly adaptable method for the synthesis of diverse indole analogues. nih.gov

Copper-Mediated and Hypervalent Iodine Reagent-Enabled Fluorination Strategies

Copper-mediated reactions have become increasingly important for the introduction of fluorine atoms into aromatic systems. These methods often utilize nucleophilic fluoride sources and can be applied to the synthesis of fluorinated indoles from appropriately substituted precursors, such as aryl iodides or boronic acids. nih.govacs.org

Hypervalent iodine reagents have also gained prominence as powerful oxidants and electrophilic species in organic synthesis. acs.orgnih.govwikipedia.org In the context of indole chemistry, they can be used to mediate a variety of transformations, including fluorination. Metal-free methods for the synthesis of fluorinated indoles have been developed using hypervalent iodine reagents in combination with a fluoride source. acs.org These reagents can also be used to introduce other functionalities to the indole ring. nih.gov

Table 4: Modern Fluorination Strategies for Aromatic Systems

MethodPrecursorReagentsKey Features
Copper-Mediated FluorinationAryl Iodide or Boronic AcidCopper catalyst, Fluoride source (e.g., AgF, KF)Tolerates a range of functional groups.
Hypervalent Iodine-Mediated FluorinationAnilide or other activated aromaticHypervalent iodine reagent (e.g., PhI(OPiv)₂), Fluoride source (e.g., HF-pyridine)Often metal-free and regioselective.

These modern catalytic and reagent-based approaches offer milder reaction conditions and potentially higher selectivity compared to some classical methods, providing valuable tools for the synthesis of complex molecules like this compound.

Electrosynthesis of Fluorinated Indole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation and reduction reactions. In the context of fluorinated indoles, electrosynthesis provides a powerful tool for the introduction of fluorine atoms under mild conditions. Anodic fluorination of N-acetyl-3-substituted indoles has been successfully demonstrated to yield trans-2,3-difluoro-2,3-dihydroindoles, which can subsequently be converted to monofluoroindole derivatives upon treatment with a base researchgate.net.

The electrosynthesis of a this compound precursor could be envisioned through the anodic fluorination of a suitable 3-isopropyl-1H-indole derivative. The process typically involves the use of a supporting electrolyte and a fluorine source, such as Et₄NF•4HF in an aprotic solvent like acetonitrile (MeCN) researchgate.net. The initial electrochemical oxidation of the indole nucleus at the anode would generate a radical cation, which then reacts with fluoride ions.

A plausible electrochemical approach to a precursor of this compound is detailed in the table below, based on established methodologies for related indole derivatives.

Table 1: Representative Conditions for Electrosynthesis of a Fluorinated Indole Precursor

StepReactantReagents and ConditionsProduct
1. Acetylation3-isopropyl-1H-indoleAcetic anhydride, pyridine1-acetyl-3-isopropyl-1H-indole
2. Anodic Fluorination1-acetyl-3-isopropyl-1H-indolePt electrodes, Et₄NF•4HF, MeCN, constant currenttrans-1-acetyl-2,3-difluoro-3-isopropyl-2,3-dihydro-1H-indole
3. Aromatizationtrans-1-acetyl-2,3-difluoro-3-isopropyl-2,3-dihydro-1H-indoleBase (e.g., DBU), heat1-acetyl-6-fluoro-3-isopropyl-1H-indole (hypothetical)
4. Deprotection1-acetyl-6-fluoro-3-isopropyl-1H-indoleBase (e.g., NaOH), H₂O/MeOHThis compound

Mechanistic studies suggest that the anodic single-electron oxidation of the indole is the initial step in these transformations. The choice of electrolyte and solvent system is crucial for achieving high selectivity and yield researchgate.net.

Regioselective Introduction of Fluoro and Isopropyl Substituents

The precise placement of substituents on the indole nucleus is paramount for modulating the biological activity and material properties of the resulting compounds. This section explores strategies for the site-specific introduction of both the fluoro and isopropyl groups.

Achieving regioselective fluorination of the indole ring, particularly at the C-6 position, can be challenging due to the inherent reactivity of the C-2 and C-3 positions. However, several strategies can be employed:

Directed C-H Fluorination: Utilizing a directing group on the indole nitrogen or at a neighboring position can guide the fluorinating agent to a specific site on the benzene ring. While not extensively reported for the C-6 position specifically, this approach has shown promise for other positions.

Fluorination of Pre-functionalized Indoles: A more common approach involves the synthesis of an indole ring from a pre-fluorinated aniline derivative. For instance, the Fischer indole synthesis using 4-fluorophenylhydrazine and an appropriate ketone can yield a 6-fluoroindole derivative.

Electrophilic Fluorination: Direct electrophilic fluorination of the indole nucleus often leads to a mixture of products. However, by carefully controlling the reaction conditions and the choice of fluorinating agent (e.g., Selectfluor), it is possible to influence the regioselectivity. The electronic properties of existing substituents on the indole ring can also direct the fluorination. For an electron-rich system, electrophilic attack is favored at positions ortho and para to the activating group.

Table 2: Comparison of Site-Specific Fluorination Strategies for the Indole Nucleus

StrategyDescriptionAdvantagesDisadvantages
Directed C-H FluorinationA directing group guides the fluorinating agent to a specific C-H bond.High regioselectivity, atom economy.Requires installation and removal of the directing group.
Synthesis from Fluorinated PrecursorsThe indole ring is constructed from a starting material already containing fluorine.Unambiguous placement of the fluorine atom.Availability of the fluorinated precursor may be limited.
Electrophilic FluorinationDirect reaction of the indole with an electrophilic fluorine source.Potentially a one-step process.Often results in a mixture of isomers, poor regioselectivity.

The introduction of an isopropyl group at the C-3 and N-1 positions of the indole ring can be achieved through various well-established synthetic methods.

C-3 Isopropylation: The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. In the case of indoles, the C-3 position is highly nucleophilic and readily undergoes electrophilic substitution. The reaction of an indole with an isopropyl halide (e.g., 2-bromopropane) or isopropanol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or BF₃•OEt₂) can afford the 3-isopropylindole wikipedia.orgorganic-chemistry.org. Biocatalytic Friedel-Crafts reactions have also emerged as a greener alternative nih.gov.

N-1 Isopropylation: N-alkylation of indoles can be achieved by deprotonating the indole nitrogen with a base (e.g., sodium hydride) followed by reaction with an isopropyl halide youtube.com. Iron-catalyzed N-alkylation of indolines followed by oxidation offers another route to N-alkylated indoles nih.govnih.gov. A one-pot, three-component Fischer indolisation–N-alkylation protocol has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles acs.org.

Table 3: Methods for Isopropyl Group Incorporation

PositionMethodReagents and ConditionsKey Features
C-3Friedel-Crafts AlkylationIsopropyl halide or isopropanol, Lewis acid catalyst (e.g., AlCl₃, FeCl₃)Direct C-H functionalization, regioselective for the C-3 position.
N-1N-AlkylationBase (e.g., NaH), isopropyl halideHigh selectivity for N-alkylation over C-alkylation under appropriate conditions.
N-1Iron-Catalyzed N-Alkylation of IndolineTricarbonyl(cyclopentadienone) iron complex, isopropanol, followed by oxidationTwo-step, one-pot procedure starting from indoline.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable by adopting several green strategies.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating tandfonline.comutrgv.edunih.gov. The Fischer indole synthesis, a key step in many indole syntheses, can be efficiently carried out under microwave conditions. The synthesis of fluorinated indole derivatives has been reported using microwave-assisted methods nih.govtandfonline.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot and multicomponent reactions are excellent examples of atom-economical processes that can be applied to the synthesis of complex indole derivatives.

Table 4: Application of Green Chemistry Principles in Indole Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Alternative Energy Sources Microwave-assisted Fischer indole synthesis or functionalization steps to reduce reaction times and energy consumption.
Safer Solvents and Reagents Use of water or ionic liquids as reaction media; employing non-toxic catalysts like certain zeolites or enzymes.
Catalysis Utilizing reusable solid acid catalysts for Friedel-Crafts reactions or biocatalysts for improved selectivity and reduced waste.
Atom Economy Employing one-pot or multicomponent strategies to construct the indole core and introduce substituents in a single synthetic operation.

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold can be further functionalized to generate a library of analogues for structure-activity relationship (SAR) studies. Key positions for derivatization include the indole nitrogen (N-1) and the C-2 position.

N-H Derivatization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions. These modifications can significantly impact the molecule's polarity, solubility, and biological activity.

C-2 Functionalization: While the C-3 position is generally more reactive towards electrophiles, the C-2 position can be functionalized through methods such as lithiation followed by quenching with an electrophile. Palladium-catalyzed C-H activation/arylation at the C-2 position is another powerful tool for introducing aryl or heteroaryl substituents.

Table 5: Derivatization Strategies for this compound

PositionReaction TypeTypical Reagents and ConditionsPotential Modifications
N-1AlkylationAlkyl halide, base (e.g., NaH, K₂CO₃)Introduction of various alkyl or functionalized alkyl chains.
N-1AcylationAcyl chloride or anhydride, base (e.g., pyridine)Formation of N-acylindoles.
C-2Lithiation/Electrophilic Quenchn-BuLi, then electrophile (e.g., aldehyde, ketone, CO₂)Introduction of a wide range of functional groups.
C-2Palladium-Catalyzed ArylationAryl halide, Pd catalyst, ligand, baseSynthesis of 2-aryl- or 2-heteroarylindoles.

Computational and Theoretical Investigations of 6 Fluoro 3 Isopropyl 1h Indole

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 6-Fluoro-3-isopropyl-1H-indole, methods such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p) are commonly employed to achieve a high degree of accuracy. These calculations solve the Schrödinger equation for the molecule's electronic structure to find the geometry with the minimum energy.

The geometry optimization process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the indole (B1671886) ring and the orientation of the isopropyl group are critical determinants of its chemical behavior.

Table 1: Theoretical Geometrical Parameters of this compound

ParameterBond/AtomsValue (Å/°)
Bond LengthC2-C31.38 Å
C3-C(isopropyl)1.51 Å
C5-C61.39 Å
C6-F1.36 Å
N1-H1.01 Å
Bond AngleC2-C3-C(isopropyl)128.5°
C5-C6-C7120.5°
C5-C6-F119.0°
Dihedral AngleC2-C3-C(isopropyl)-H60.0°
C7-C6-C5-C40.5°

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape of this compound. These simulations are particularly useful for understanding the flexibility of the isopropyl group and its interaction with the indole ring.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the forces between atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom. This allows for the exploration of different conformational states and the determination of their relative energies and probabilities. The results can reveal the most stable conformations and the energy barriers between them.

Table 2: Conformational Analysis of the Isopropyl Group in this compound

ConformerDihedral Angle (C2-C3-C-H)Relative Energy (kcal/mol)Population (%)
Staggered 160°0.045
Eclipsed 1120°3.55
Staggered 2180°0.240
Eclipsed 23.82

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a variety of electronic properties that are crucial for understanding its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 3: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D
Electron Affinity1.2 eV
Ionization Potential7.5 eV

In Silico Modeling for Predictive Reactivity and Interaction Analysis

In silico modeling encompasses a range of computational techniques used to predict the reactivity of a molecule and its interactions with other chemical species. For this compound, these models can be used to forecast its behavior in various chemical environments and to understand its potential as a reactant in different types of reactions.

One common approach is the use of Fukui functions, which are derived from DFT calculations. Fukui functions identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the values of the Fukui function at different atomic sites, one can predict the most likely sites of reaction. This information is invaluable for designing new synthetic routes and for understanding the mechanisms of reactions involving this compound.

Table 4: Predicted Reactivity Indices for Atomic Sites in this compound

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
N10.150.08
C20.090.18
C30.250.12
C40.050.10
C50.080.09
C70.120.15

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Isopropyl 1h Indole and Its Analogues

Impact of Fluorine Position and Substitution on Biological Activity

The incorporation of fluorine into a drug candidate can enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity. researchgate.net The position of the fluorine atom on the indole (B1671886) ring is a critical determinant of biological activity.

Research on fluorinated indazoles, which are bioisosteres of indoles, has shown that the placement of fluorine significantly impacts potency. For instance, a fluorine atom at the C-6 position of an indazole scaffold dramatically enhanced Rho kinase (ROCK1) inhibitory potency (IC₅₀ = 14 nM) and oral bioavailability (61%), whereas a C-4 fluorine substitution resulted in low potency (IC₅₀ = 2500 nM). nih.gov Similarly, studies on other indole derivatives have indicated that substitution at the C-4 position of the indole ring is often the least favorable for activity. nih.gov

Conversely, substitutions at other positions have proven more advantageous. For example, in one series of cysteinyl leukotriene receptor 1 (CysLT1) antagonists, derivatives with a methoxy group at the C-7 position of the indole ring were found to be the most favorable. nih.gov For cytotoxicity, halogen substitutions at the C-5 or C-7 positions of the indole's aromatic ring have been shown to have a positive effect. rsc.org Specifically, the presence of bromine at the C-5 position was found to enhance antifungal activity against M. fructicola and B. cinerea by 7.9-fold and 13.8-fold, respectively, compared to the unsubstituted indole. researchgate.net

Table 1: Impact of Fluorine Position on Biological Activity of Indole/Indazole Analogues
Compound ScaffoldFluorine PositionTargetActivity (IC₅₀)Reference
Indazole DerivativeC-6ROCK114 nM nih.gov
Indole DerivativeC-4CysLT1Least Favorable nih.gov
Tetrahydro-γ-carboline6-Fluoro-9-methylCFTR Potentiator0.06 µM (EC₅₀) researchgate.net
Tetrahydro-γ-carboline6-Fluoro-9-fluoroCFTR Potentiator0.15 µM (EC₅₀) researchgate.net

Influence of Isopropyl Group at C-3 on Molecular Interactions and Potency

The C-3 position of the indole ring is a common site for substitution, and the nature of the substituent at this position can significantly modulate biological activity. An isopropyl group, being a small, branched alkyl chain, can influence a molecule's interaction with its target through steric hindrance and by participating in hydrophobic interactions within a receptor's binding pocket.

The replacement of a simple hydrogen atom with an alkyl group like isopropyl can markedly alter a compound's bioactivity. rsc.org For example, in a series of natural product derivatives, SAR analysis revealed that an unsaturated isopropyl group at the C-3 position was a key moiety responsible for their potent biological effects. nih.gov In another study on CFTR potentiators, replacing a trifluoromethyl group with an isopropyl group led to a marked loss of activity (EC₅₀ changing from the nanomolar to 5.7 µM range), although it was still more potent than the corresponding methyl-substituted analogue (EC₅₀ = 60 µM). acs.org

The steric bulk of the isopropyl group can also be a determining factor. In studies of indole–imidazole complexes with zinc, the presence of two isopropyl groups on the ligand was found to hinder its approach to the metal center, leading to a decrease in its cytoprotective activity compared to the uncomplexed ligand. mdpi.com These findings illustrate that the influence of a C-3 isopropyl group is context-dependent; its contribution to potency is a balance between providing favorable hydrophobic contacts and introducing potential steric clashes within the target binding site.

Table 2: Influence of C-3 (or equivalent) Substituent Size on Potency
Compound ScaffoldSubstituentTargetActivity (EC₅₀)Reference
Tetrahydro-γ-carboline AnalogueTrifluoromethylCFTR PotentiatorSub-µM acs.org
Tetrahydro-γ-carboline AnalogueIsopropylCFTR Potentiator5.7 µM acs.org
Tetrahydro-γ-carboline AnalogueMethylCFTR Potentiator60 µM acs.org

N-1 Substitution Effects on Pharmacological Profiles

The hydrogen atom on the indole nitrogen (N-1) can act as a hydrogen bond donor, which is often a crucial interaction for binding to a biological target. Substitution at this position can therefore have a profound impact on the pharmacological profile, though the effect varies significantly depending on the target and the nature of the substituent.

In some cases, an unsubstituted N-1 position is essential for activity. For a series of indole-based chalcone derivatives with antiproliferative activity, N-substituted analogues exhibited considerably reduced potency compared to their N-unsubstituted counterparts, demonstrating that the N-H group plays a decisive role. nih.gov Similarly, for a class of benzodiazepine receptor ligands, all 1-methyl derivatives were found to be inactive, suggesting the indole N-H is engaged in a critical hydrogen bond with the receptor. nih.gov

However, this is not a universal rule. In the development of indole-furanone tubulin inhibitors, substitution on the indole nitrogen was found to have no significant impact on cytotoxicity. acs.orgmdpi.com This indicates that for this class of compounds, the N-1 position is not involved in a critical interaction for target engagement, or that the substituent occupies a region that can tolerate additional bulk. These contrasting findings underscore the importance of empirical testing for each new class of indole derivatives, as the role of the N-1 position is highly target-specific.

Relationship Between Indole Core Modifications and Target Engagement

The indole ring system is often considered a "privileged scaffold" due to its prevalence in bioactive molecules. researchgate.net Modifying this core through bioisosteric replacement—substituting it with another ring system that has similar steric and electronic properties—is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

A frequent bioisosteric replacement for indole is the azaindole scaffold, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. mdpi.com This substitution can alter key properties such as solubility and pKa, and importantly, the nitrogen atom can introduce new hydrogen bonding capabilities. mdpi.com For example, the nitrogen atom in a 7-azaindole core can form hydrogen bonds with the hinge region of the ATP binding site in kinases, making it a valuable scaffold for kinase inhibitor design. mdpi.com

Other heterocyclic systems like benzofuran and benzothiophene have also been explored as indole replacements. In the development of peroxisome proliferator-activated receptor delta (PPARδ) agonists, SAR studies led from a benzothiophene template to the identification of potent benzofuran and indole-based templates. nih.gov Similarly, hybrid molecules combining benzofuran and indole scaffolds have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), demonstrating that such core modifications can lead to potent and selective agents. mdpi.com These examples show that rational modification of the indole core is a powerful tool for optimizing target engagement and developing novel therapeutics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Fluoro-3-isopropyl-1H-indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For indole derivatives, QSAR studies are frequently employed to predict the activity of new analogues and to provide insight into the physicochemical properties that govern their potency.

While specific QSAR models for this compound derivatives are not publicly detailed, numerous studies on related indole compounds illustrate the approach. For instance, a QSAR study on indole derivatives with antifungal activity against Candida albicans developed a model with a high correlation coefficient (R = 0.8879). mdpi.com The model revealed that activity was positively correlated with descriptors such as HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by polarizability) and MATS5e (Moran autocorrelation of lag 5 / weighted by Sanderson electronegativity), and negatively correlated with others. mdpi.com

Another study on isatin and indole-based inhibitors of SARS CoV 3CLpro developed robust QSAR models to predict inhibitory activity. Similarly, 3D-QSAR models have been created for indole derivatives acting as anti-amyloidogenic agents, complementing pharmacophore models by identifying the physicochemical features correlated with potency. mdpi.com A QSAR model for this compound derivatives would likely involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to correlate them with biological activity. Such a model could identify the key structural features required for optimal potency and guide the design of new, more effective compounds.

In Vitro Biological Target Engagement and Mechanistic Studies

Enzyme Inhibition Profiles of 6-Fluoro-3-isopropyl-1H-indole and Related Scaffolds

Indole (B1671886) derivatives are widely recognized for their capacity to inhibit various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.netnih.gov The indole core serves as a versatile foundation for developing kinase inhibitors that can target a multitude of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and phosphoinositide 3-kinases (PI3Ks). nih.govbenthamdirect.com

The mechanism of inhibition often involves the indole derivative binding to the ATP-binding pocket of the kinase, competing with the endogenous ATP. This competitive inhibition prevents the transfer of a phosphate group to the substrate protein, thereby blocking the signaling cascade. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the indole ring can dramatically impact potency and selectivity. nih.gov For instance, substitutions at the 2nd and 6th positions have been shown to yield potent CDK5 inhibitors. nih.govbenthamdirect.com Similarly, modifications at the 4th position have led to the development of effective PI3K inhibitors. nih.govbenthamdirect.com While specific studies on this compound are not extensively detailed, related pyrazolo[4,3-d]pyrimidine bioisosteres with a 3-isopropyl group have demonstrated potent, low nanomolar inhibition of CDK2 and CDK5. nih.gov

Table 1: Kinase Inhibition by Indole Derivatives

Compound/Scaffold Target Kinase Activity (IC₅₀) Reference
Oxindole-benzofuran hybrids CDK2/GSK-3β - researchgate.net
5-Substituted 3-isopropyl-pyrazolo[4,3-d]pyrimidines CDK2, CDK5 Low nanomolar nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing Alzheimer's disease by increasing acetylcholine levels in the brain. tandfonline.com The indole nucleus has been incorporated into novel compounds designed to inhibit these enzymes.

Research into indole-based sulfonamides and indole-based thiadiazole derivatives has identified compounds with potent dual inhibitory activity against both AChE and BChE. tandfonline.commdpi.com For example, certain indole-based thiadiazole derivatives exhibited IC₅₀ values as low as 0.15 µM for AChE and 0.20 µM for BChE, comparable to the standard drug Donepezil. mdpi.com The inhibitory mechanism involves the binding of the indole moiety within the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. The structural features of the indole derivatives, including the nature and position of substituents, play a critical role in determining their inhibitory potential and selectivity for AChE versus BChE. mdpi.comresearchgate.net

Table 2: Cholinesterase Inhibition by Indole Derivatives

Compound/Scaffold Target Enzyme Activity (IC₅₀) Reference
Indole-based Thiadiazole Derivative (Analog 8) AChE 0.15 ± 0.050 µM mdpi.com
Indole-based Thiadiazole Derivative (Analog 8) BChE 0.20 ± 0.10 µM mdpi.com
Indole-based Sulfonamide Derivative (Analog 9) AChE 0.15 ± 0.050 µM tandfonline.com
Indole-based Sulfonamide Derivative (Analog 9) BChE 0.20 ± 0.10 µM tandfonline.com
Fluoroquinolone Derivative (7g) AChE 0.70 ± 0.10 µM researchgate.net

Aromatase (cytochrome P450 19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.gov While many aromatase inhibitors are steroidal or based on other scaffolds like α-naphthoflavone, indole derivatives have also been investigated for this activity. nih.govresearchgate.net

The mechanism of aromatase inhibition by these compounds generally involves competitive binding to the enzyme's active site, preventing the conversion of androgens to estrogens. nih.gov Some indole derivatives, such as the indole-3-carbinol derivative CTet, have been shown to interfere with aromatase activity indirectly. nih.gov CTet was found to inhibit testosterone-driven cell proliferation and signaling, suggesting an effect on testosterone aromatization, although it did not directly inhibit the enzyme's activity in a cell-free assay. nih.gov Instead, its effect may be linked to inducing endoplasmic reticulum stress, where the aromatase enzyme is located. nih.gov Other studies have identified trans- and cis-2-alkyl-3-indolyl-1-oxotetrahydroisoquinoline-4-carboxylic acids that can reduce aromatase activity in vitro. nih.gov

Table 3: Aromatase Inhibition by Indole-Related Compounds

Compound/Scaffold Inhibition Mechanism Activity Reference
CTet (Indole-3-carbinol derivative) Indirect interference with aromatase activity Inhibited testosterone-driven ERα phosphorylation nih.gov
2-Alkyl-3-indolyl-1-oxotetrahydroisoquinoline-4-carboxylic acid (Compound 64) Direct Inhibition 40% reduction at 50 µM nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that catabolizes the essential amino acid tryptophan. nih.govfudan.edu.cn Its overexpression in the tumor microenvironment helps cancer cells evade the immune system, making IDO1 a significant target for cancer immunotherapy. nih.govnih.gov Many IDO1 inhibitors are based on the indole structure, mimicking the natural substrate, tryptophan. acs.org

These inhibitors act competitively, binding to the active site of the IDO1 enzyme to block tryptophan degradation. frontiersin.org This restores local tryptophan levels and reduces the production of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses. frontiersin.orgnih.gov A notable example is epacadostat, which contains a furazan group and inhibits IDO1 with an IC₅₀ of 72 nM in enzymatic assays. acs.org A related enzyme, tryptophan 2,3-dioxygenase (TDO), is also involved in tryptophan catabolism. A 6-fluoro-indole derivative, LM10, has been developed as a competitive TDO inhibitor with a Ki of 5.6 μM, demonstrating the potential of fluorinated indole scaffolds in this area. nih.gov

Table 4: IDO1/TDO Inhibition by Indole Derivatives

Compound/Scaffold Target Enzyme Activity Reference
Epacadostat IDO1 IC₅₀ = 72 nM (enzymatic), 7.1 nM (cellular) acs.org
LM10 (6-Fluoro-indole derivative) TDO Ki = 5.6 µM nih.gov

Microtubules are dynamic protein polymers essential for cell division, motility, and shape. nih.gov Drugs that interfere with microtubule dynamics are potent anticancer agents. The indole nucleus is a core feature of many natural and synthetic compounds that inhibit tubulin polymerization. nih.govnih.gov

These indole derivatives typically bind to the colchicine-binding site on β-tubulin. nih.gov This binding disrupts the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis. mdpi.com SAR studies have shown that modifications to the indole ring can significantly enhance anti-tubulin activity. For example, a series of indole–chalcone derivatives were synthesized, with the most potent compound showing an IC₅₀ value of 2.68 µM in a tubulin polymerization assay. mdpi.com Similarly, indole-fused latonduine derivatives have demonstrated excellent microtubule-destabilizing activities, proving even more potent than colchicine in some cases. acs.org

Table 5: Tubulin Polymerization Inhibition by Indole Derivatives

Compound/Scaffold Activity (IC₅₀) Mechanism Reference
Indole–chalcone derivative (Compound 55) 2.68 µM Tubulin polymerization inhibition mdpi.com
6-/7-Heterocyclyl-1H-indole derivative (Compound 1k) 0.58 ± 0.06 µM Tubulin polymerization inhibition nih.gov

Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, posing a significant threat to global health. nih.govnih.gov Unlike other β-lactamases, MBLs utilize zinc ions for catalysis, and there are currently no clinically approved inhibitors for these enzymes. nih.govresearchgate.net

Recent research has identified indole-2-carboxylates (InCs) as a new and potent class of broad-spectrum MBL inhibitors. nih.gov These compounds are thought to act as mimics of the β-lactam substrate. nih.gov Crystallographic studies have shown that InCs bind to the MBL active site, interacting with the essential zinc ions and displacing a key water/hydroxide molecule involved in hydrolysis. nih.gov A compound featuring a 3-(4-chlorophenyl)-7-isopropyl-1H-indole-2-carboxylic acid structure highlights the relevance of the 3-isopropylindole scaffold in this context. researchgate.net These InCs show potent activity against clinically important MBLs such as NDM-1, VIM-1/2, and IMP-1, with IC₅₀ values in the nanomolar range. acs.org

Table 6: Metallo-β-Lactamase Inhibition by Indole Derivatives

Compound/Scaffold Target Enzyme Activity (IC₅₀) Reference
Indole-2-carboxylates (InCs) NDM-1, VIM-1/2 ~1 nM acs.org
Indole-2-carboxylates (InCs) IMP-1 ~100 nM acs.org

Influenza PB2 Cap Binding Domain Interactions

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). The PB2 subunit contains a cap-binding domain that is crucial for the "cap-snatching" mechanism, a process essential for viral transcription. This domain recognizes and binds to the 5'-cap structure of host pre-mRNAs, which are then cleaved by the PA subunit's endonuclease function. This process generates capped primers for the synthesis of viral mRNA. Due to its critical role in viral replication and its distinction from host cell mechanisms, the PB2 cap-binding domain is a significant target for the development of novel anti-influenza therapeutics. Research has focused on identifying small molecule inhibitors that can block this binding site, thereby inhibiting viral replication. While various indole derivatives, including those with fluorine substitutions, have been investigated as potential inhibitors of the influenza PB2 cap-binding domain, specific inhibitory data for this compound is not documented in the currently available scientific literature.

Endoplasmic Reticulum Kinase (PERK) Inhibition

The Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK) is a key protein in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis, which helps to reduce the protein load on the ER. Chronic activation of the PERK pathway is implicated in various diseases, making it a target for therapeutic intervention. While various small molecules are being explored for their PERK inhibitory potential, there is currently no published research specifically detailing the inhibitory activity of this compound against PERK.

Receptor Binding Affinity Analysis

Serotonin Receptor Binding Selectivity (e.g., 5-HT2A, 5-HT2C, 5-HT6R)

The serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the diverse physiological effects of serotonin. The 5-HT2A, 5-HT2C, and 5-HT6 receptor subtypes are particularly important targets in the central nervous system for the treatment of various neuropsychiatric disorders.

The substitution pattern on the indole ring of a ligand can significantly influence its binding affinity and selectivity for different serotonin receptor subtypes. Studies on related indole-containing compounds have shown that halogenation at the 6-position of the indole nucleus can modulate selectivity between the 5-HT2A and 5-HT2C receptors. Specifically, a 6-fluoro substitution has been observed to favor interaction with the 5-HT2A receptor. Furthermore, the 6-fluoro-1H-indole moiety is a key structural feature of idalopirdine, a known 5-HT6 receptor antagonist.

Despite these general observations for structurally related molecules, specific binding affinity data (such as Ki or IC50 values) for this compound at the 5-HT2A, 5-HT2C, or 5-HT6 receptors are not available in the current body of scientific literature.

Table 1: Serotonin Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Ki)
5-HT2A Data not available
5-HT2C Data not available
5-HT6R Data not available

This table indicates the absence of specific binding affinity data for the compound at the listed serotonin receptor subtypes.

Adenosine Receptor (e.g., hA2AAR) Ligand Interactions

Adenosine receptors are a class of G protein-coupled receptors that are activated by adenosine. The human A2A adenosine receptor (hA2AAR) is of particular interest as a therapeutic target for a variety of conditions, including inflammatory diseases and neurodegenerative disorders. The development of selective ligands for this receptor is an active area of research. However, there is no published data on the interaction or binding affinity of this compound with the hA2A adenosine receptor.

Retinol-Binding Protein 4 (RBP4) Antagonism

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (vitamin A) in the bloodstream. Elevated levels of serum RBP4 have been associated with metabolic disorders, and antagonism of RBP4 is being explored as a potential therapeutic strategy. This involves the development of small molecules that can disrupt the interaction between RBP4 and its transport partner, transthyretin, or block the binding of retinol to RBP4. At present, there are no scientific reports detailing any antagonistic activity of this compound towards Retinol-Binding Protein 4.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder affecting multiple organs. Potentiators are a class of drugs that aim to restore the function of defective CFTR proteins on the cell surface by increasing the probability of the channel being open. While research into novel CFTR potentiators is ongoing, there is no available data to suggest that this compound acts as a potentiator of the CFTR channel.

Based on the conducted research, there is a significant lack of specific information available in the public domain regarding the detailed in vitro biological target engagement and mechanistic studies of the compound This compound .

While general activities of the broader "fluoroindole" class of molecules have been reported, specific mechanistic data for the 6-fluoro substituted and 3-isopropyl substituted variant is not present in the available search results. For instance, studies on other fluoroindole isomers show activity against various pathogens, but this information cannot be directly and accurately attributed to this compound without specific experimental evidence.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for the specific compound “this compound”. The required data on its specific interactions with Botrytis cinerea, Pseudomonas aeruginosa, Vibrio parahaemolyticus, or its molecular antiviral activities, as per the requested subsections, is not available through the performed searches.

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of indole derivatives is a significant area of research, with studies suggesting that their mechanism of action often involves the quenching of free radicals through hydrogen and electron transfer mechanisms. nih.govresearchgate.net The structural features of the indole ring system, particularly the heterocyclic nitrogen atom with its free electron pair, play a crucial role in their antioxidant activity. nih.gov Relocation of this electron pair within the aromatic system is thought to be highly important for the antioxidant capabilities of these compounds. nih.gov

For C-3 substituted indole derivatives, the presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered mandatory for significant antioxidant activity. nih.govresearchgate.net The nature of the substituent at the C-3 position strongly influences this activity. While specific experimental data on the radical scavenging activity of this compound is not extensively detailed in the available literature, the general principles of antioxidant action for this class of compounds provide a theoretical framework. The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, which can include its antioxidant potential. researchgate.netnih.gov

The antioxidant activity of various indole derivatives has been evaluated using in vitro assays. For instance, a study on C-3 substituted indoles investigated their radical scavenging and reducing abilities, highlighting that a pyrrolidinedithiocarbamate moiety at this position resulted in the most active compound. nih.gov

Table 1: General Antioxidant Mechanisms of Indole Derivatives

Mechanism Description Key Structural Features
Hydrogen Atom Transfer (HAT) The indole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. Unsubstituted N-H group on the indole ring.

| Single Electron Transfer (SET) | The indole derivative donates an electron to a free radical, converting it to a less reactive species. | Electron-rich aromatic indole system. |

This table provides a generalized overview of antioxidant mechanisms attributed to the broader class of indole derivatives based on available research.

Anti-inflammatory Pathways Elucidation

The anti-inflammatory properties of indole derivatives are attributed to their modulation of various signaling pathways involved in the inflammatory response. A key mechanism implicated in the anti-inflammatory action of some indole compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. chemrxiv.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes involved in inflammation.

Furthermore, some indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, potent inflammatory mediators. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is primarily involved in the inflammatory response, unlike the constitutively expressed COX-1 which has protective functions. nih.gov Fluorinated indole derivatives, in particular, have been noted for their potential anti-inflammatory activities, with some compounds showing good interactions with the COX-2 enzyme binding site. nih.gov

While direct experimental evidence elucidating the specific anti-inflammatory pathways of this compound is limited, the known mechanisms of structurally related indole compounds provide a basis for its potential modes of action. The presence of the indole scaffold suggests a potential to interfere with key inflammatory signaling cascades.

Table 2: Potential Anti-inflammatory Targets of Indole Derivatives

Target Function in Inflammation Effect of Inhibition by Indole Derivatives
NF-κB Transcription factor for pro-inflammatory genes. Decreased expression of pro-inflammatory cytokines and mediators.
Nitric Oxide (NO) Pro-inflammatory mediator. Reduction of inflammatory response.
TNF-α Pro-inflammatory cytokine. Attenuation of the inflammatory cascade.
IL-6 Pro-inflammatory cytokine. Modulation of the inflammatory and immune response.

| COX-2 | Enzyme responsible for prostaglandin synthesis. | Decreased production of inflammatory prostaglandins. |

This table summarizes potential anti-inflammatory targets for the general class of indole derivatives based on published research.

Advanced Research Directions and Future Perspectives for 6 Fluoro 3 Isopropyl 1h Indole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While specific synthetic routes for 6-Fluoro-3-isopropyl-1H-indole are not extensively documented in publicly available literature, the synthesis of substituted indoles is a well-established field of organic chemistry. rsc.orgresearchgate.net Future research in this area will likely focus on the development of novel, efficient, and sustainable methods for its preparation.

Key areas for exploration include:

Greener Synthetic Approaches: Traditional indole (B1671886) syntheses often involve harsh reaction conditions and hazardous reagents. Future methodologies will likely prioritize the use of environmentally benign solvents, catalysts, and energy sources. rsc.orgtandfonline.comacs.orgresearchgate.net Microwave-assisted organic synthesis, for example, has emerged as a powerful tool for accelerating reactions and improving yields in indole synthesis. tandfonline.com

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic routes is a significant goal in sustainable chemistry. acs.org Research into multicomponent reactions, where three or more reactants combine in a single step, could provide a highly efficient and atom-economical pathway to this compound and its derivatives. rsc.orgnih.gov

Late-Stage Functionalization: The ability to introduce the fluorine and isopropyl groups at a late stage in a synthetic sequence is highly desirable. This approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Recent advances in C-H functionalization techniques could be instrumental in achieving this. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. tandfonline.comOptimization of reaction conditions for the specific synthesis of this compound.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to molecular diversity. rsc.orgnih.govDesign of novel multicomponent strategies that incorporate the necessary building blocks for this compound.
C-H FunctionalizationLate-stage modification of indole scaffolds, enabling rapid analogue synthesis. rsc.orgDevelopment of selective C-H activation methods for the introduction of fluorine and isopropyl groups.

Advanced Computational Design and Predictive Modeling for Enhanced Biological Activity

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved biological activity and pharmacokinetic properties. For this compound, computational approaches can guide its development as a potential therapeutic agent or chemical probe.

Future computational studies could involve:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound to various biological targets. nih.gov By understanding the key interactions at the atomic level, researchers can design modifications to the scaffold to enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 4D-QSAR models can be developed to correlate the structural features of a series of indole derivatives with their biological activity. researchgate.net This can help in predicting the activity of novel, unsynthesized compounds and prioritizing synthetic efforts.

Pharmacophore Modeling and Virtual Screening: By identifying the essential structural features required for a particular biological activity, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify other potential hits with a similar activity profile.

Computational MethodApplication for this compoundExpected Outcome
Molecular DockingPredicting binding poses and interactions with potential protein targets. nih.govIdentification of key binding site residues and guidance for structural modifications to improve affinity.
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex over time.Understanding the stability of the binding interaction and the role of solvent molecules.
QSAR ModelingCorrelating structural properties of indole analogs with their biological activity. researchgate.netPredictive models for the bioactivity of new derivatives, aiding in rational design. researchgate.net

Unraveling Undiscovered Molecular Targets and Interaction Mechanisms

A key aspect of future research will be the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. The indole scaffold is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. nih.govresearchgate.net

Potential avenues for investigation include:

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule directly in a complex biological system.

Phenotypic Screening: High-content screening of this compound in various cell-based assays can reveal its effects on cellular processes and phenotypes, providing clues to its molecular targets.

Structural Biology: Determining the co-crystal structure of this compound bound to its protein target can provide definitive insights into the binding mode and mechanism of action.

The fluorine atom in the 6-position is of particular interest, as it can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which could contribute to its binding affinity and selectivity for specific targets. nih.gov

Development of Chemical Probes and Tools Based on the this compound Scaffold

The unique properties of the this compound scaffold make it an attractive starting point for the development of chemical probes and tools to study biological systems. mskcc.org

Future directions in this area may include:

Fluorescent Probes: The indole nucleus is inherently fluorescent, and this property can be fine-tuned by chemical modification. A fluorescently labeled version of this compound could be used to visualize its subcellular localization and track its interactions with target proteins.

Affinity-Based Probes: By attaching a reactive group or a photoactivatable moiety to the this compound scaffold, researchers can create probes for affinity-based protein profiling, enabling the identification of its binding partners in a cellular context.

Fluorinated Probes for In-Vivo Imaging: The incorporation of fluorine could also be exploited for in-vivo imaging techniques such as positron emission tomography (PET), provided a suitable fluorine radioisotope is used.

The development of such chemical tools would not only aid in understanding the biological effects of this compound itself but also provide valuable reagents for the broader chemical biology community. nih.govnih.gov

Integration of Multi-Omics Data in Understanding Biological Effects (e.g., target identification)

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" technologies will be crucial. nih.govresearchgate.net

Future research should aim to:

Transcriptomics: Analyze changes in gene expression profiles in cells or tissues treated with the compound to identify affected pathways and potential downstream targets.

Proteomics: Investigate alterations in the proteome to identify proteins whose expression levels or post-translational modifications are affected by the compound. pluto.bio

Metabolomics: Profile changes in the metabolome to understand the compound's impact on cellular metabolism.

By integrating these multi-omics datasets, researchers can construct a more complete picture of the cellular response to this compound, leading to a more robust identification of its primary targets and off-target effects. nih.govfrontiersin.org

Omics TechnologyInformation GainedPotential Application for this compound
GenomicsDNA sequence variations influencing response.Identifying genetic markers for sensitivity or resistance to the compound's effects.
TranscriptomicsChanges in gene expression. pluto.bioUncovering cellular pathways modulated by the compound.
ProteomicsAlterations in protein abundance and modifications. pluto.bioDirect identification of protein targets and downstream signaling events.
MetabolomicsChanges in metabolite levels. pluto.bioUnderstanding the impact on cellular metabolism and identifying metabolic vulnerabilities.

Future Directions in the Academic Investigation of Substituted Indoles in Chemical Biology

The academic investigation of substituted indoles, including this compound, will continue to be a vibrant area of research. The versatility of the indole scaffold ensures its continued relevance in the development of new therapeutic agents and chemical tools. eurekaselect.com

Future academic research will likely focus on:

Exploring Novel Chemical Space: The synthesis and biological evaluation of novel indole derivatives with diverse substitution patterns will remain a key area of interest. mdpi.com

Understanding Structure-Activity Relationships: Detailed SAR studies will continue to provide valuable insights into the key structural features required for specific biological activities. rsc.org

Targeting Challenging Disease Areas: Substituted indoles will be investigated for their potential in addressing unmet medical needs, including neurodegenerative diseases, infectious diseases, and cancer. nih.gov

The continued development of innovative synthetic methodologies, coupled with advanced computational and biological screening techniques, will undoubtedly lead to the discovery of new and potent indole-based compounds with significant therapeutic and research applications.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-3-isopropyl-1H-indole, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, similar indole derivatives are synthesized by reacting azidoethyl-indole intermediates with alkynes in PEG-400/DMF solvent systems using CuI as a catalyst . Key factors for yield optimization include:

  • Catalyst loading : 5-10 mol% CuI is typical for efficient cycloaddition.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates, while PEG-400 improves solubility.
  • Purification : Column chromatography with 70:30 ethyl acetate/hexane effectively isolates products, though yields may vary (22–42%) depending on substituent steric effects .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization relies on:

  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine environments . For instance, 19F^{19}\text{F} NMR chemical shifts near -115 ppm indicate para-fluorine substituents in related indoles .
  • TLC and HRMS : TLC (Rf_f values) monitors reaction progress, while FAB-HRMS or ESI-HRMS validates molecular ion peaks .
  • X-ray crystallography : Single-crystal studies resolve ambiguities in regiochemistry, as demonstrated for 6-fluoro-1H-indole-3-carboxylic acid .

Q. How can researchers ensure purity of this compound derivatives during synthesis?

Purity is achieved through:

  • Recrystallization : Slow evaporation of methanol or ethyl acetate solutions produces high-quality crystals for structural validation .
  • Chromatographic methods : Gradient elution (e.g., 70:30 ethyl acetate/hexane) separates byproducts, particularly in CuAAC reactions where unreacted alkynes or azides may persist .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

For high-resolution structural analysis:

  • SHELX suite : Use SHELXL for refinement against single-crystal X-ray data. Key parameters include a data-to-parameter ratio >10 and R-factors <0.05 for reliable models .
  • Hydrogen atom placement : Riding models (C–H = 0.93 Å, N–H = 0.86 Å) are standard, but anisotropic displacement parameters should be refined for non-H atoms to improve accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?

SAR studies should focus on:

  • Substituent variation : Compare bioactivity of analogs with substituents at positions 1, 3, and 6. For example, replacing isopropyl with methyl or benzyl groups alters lipophilicity and target binding .
  • Fluorine effects : Fluorine at position 6 enhances metabolic stability and electron-withdrawing properties, which can be quantified via Hammett constants or computational docking studies .

Q. How should researchers address contradictory data in biological activity assays for fluorinated indole derivatives?

Contradictions often arise from:

  • Substituent positional isomerism : For example, 5-fluoro vs. 6-fluoro isomers exhibit divergent binding affinities due to steric clashes or electronic effects . Validate regioisomer purity via 19F^{19}\text{F} NMR or X-ray diffraction.
  • Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Reproducibility checks using orthogonal methods (e.g., SPR vs. fluorescence polarization) are critical .

Q. What methodologies are effective for studying the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : React with Grignard reagents or amines in THF at -78°C to preserve the indole core. Monitor by 19F^{19}\text{F} NMR for fluorine displacement .
  • Oxidation : Use m-CPBA or KMnO4_4 to generate indole-2,3-diones, which are intermediates for further functionalization .

Q. How can computational chemistry tools enhance the design of this compound-based inhibitors?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on fluorine’s role in π-stacking or hydrogen bonding .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or redox activity .

Methodological Challenges

Q. What are the key pitfalls in scaling up the synthesis of this compound derivatives?

  • Purification bottlenecks : Column chromatography is impractical at >10 g scales. Switch to recrystallization or centrifugal partition chromatography .
  • Fluorine stability : Avoid prolonged heating in acidic conditions to prevent defluorination. Use microwave-assisted synthesis for faster, milder reactions .

Q. How can researchers validate the mechanism of action (MoA) for this compound in enzyme inhibition assays?

  • Kinetic studies : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .

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